Cas no 2680855-76-7 (2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid)

2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid
- EN300-28281171
- 2680855-76-7
- 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid
-
- インチ: 1S/C10H9F3N2O3/c11-10(12,13)9(18)15(6-8(16)17)5-7-2-1-3-14-4-7/h1-4H,5-6H2,(H,16,17)
- InChIKey: DMIVWQJDZCLFIU-UHFFFAOYSA-N
- ほほえんだ: FC(C(N(CC(=O)O)CC1C=NC=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 262.05652664g/mol
- どういたいしつりょう: 262.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281171-0.05g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28281171-1.0g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28281171-10.0g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28281171-0.1g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28281171-0.25g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28281171-5.0g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28281171-1g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28281171-5g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28281171-10g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28281171-0.5g |
2-{2,2,2-trifluoro-N-[(pyridin-3-yl)methyl]acetamido}acetic acid |
2680855-76-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 |
2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acidに関する追加情報
Introduction to 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid (CAS No. 2680855-76-7)
2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid, identified by its CAS number 2680855-76-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a trifluoromethyl group and a pyridine moiety, both of which contribute to its distinct chemical properties and potential biological activities.
The presence of the trifluoromethyl group (CF₃) in the molecular structure of this compound is particularly noteworthy. Trifluoromethyl groups are well-known for their ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This feature makes 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid a promising candidate for further development in the pharmaceutical industry. The fluorine atoms in the trifluoromethyl group also contribute to electronic effects that can influence the reactivity and selectivity of the molecule, making it a valuable building block for medicinal chemists.
Additionally, the pyridine ring in the structure provides another layer of complexity and functionality. Pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern at the 3-position of the pyridine ring in this compound may play a crucial role in modulating its biological activity. This region can serve as a site for hydrogen bonding or other non-covalent interactions with biological targets, which is essential for achieving high affinity and selectivity in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the structural and functional properties of compounds like 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid. These tools allow for the prediction of binding modes, interaction energies, and pharmacokinetic profiles, which are critical for optimizing drug candidates. By leveraging these computational methods, scientists can design more efficient synthetic routes and predict potential side effects or toxicities before conducting expensive experimental trials.
The synthesis of 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group often necessitates specialized reagents and catalysts to ensure high yield and purity. Similarly, the incorporation of the pyridine moiety requires careful consideration of reaction pathways to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.
In terms of biological activity, 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid has shown promise in preclinical studies as a potential therapeutic agent. Its unique structural features suggest that it may interact with multiple targets or pathways simultaneously, which could lead to synergistic effects in treating various diseases. For instance, compounds with similar structural motifs have been investigated for their potential in oncology, inflammation modulation, and central nervous system disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The role of fluorinated compounds in modern drug discovery cannot be overstated. The ability to fine-tune electronic properties and metabolic stability through fluorination has led to numerous successful drugs on the market. CAS No. 2680855-76-7 represents an example of how strategic incorporation of fluorine atoms can enhance a molecule's pharmacological profile. As research continues to uncover new applications for fluorinated compounds, compounds like this one are likely to play an increasingly important role in drug development.
Moreover, the growing interest in green chemistry principles has influenced synthetic approaches used in producing such compounds. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. These efforts align with broader industry trends toward sustainable practices that reduce environmental impact without compromising efficacy.
The future prospects for 2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid are promising given its unique structural features and potential biological activities. As computational tools become more sophisticated and synthetic methodologies evolve further toward sustainability—scientists will be better positioned than ever before—to develop innovative therapeutics based on this compound or related derivatives.
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